molecular formula C11H10F6N2O B4737692 N-2-pyridinyl-2,2-bis(trifluoromethyl)butanamide

N-2-pyridinyl-2,2-bis(trifluoromethyl)butanamide

Cat. No. B4737692
M. Wt: 300.20 g/mol
InChI Key: KUEOKYYTKMCWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-pyridinyl-2,2-bis(trifluoromethyl)butanamide, also known as Dibenzoylmethane (DBM), is a synthetic organic compound that belongs to the class of chelating agents. DBM has been widely used in scientific research for its various applications in different fields.

Scientific Research Applications

DBM has been extensively used in scientific research for its various applications in different fields. DBM has been shown to possess antioxidant, anticancer, anti-inflammatory, and anti-angiogenic properties. DBM has also been used as a chelating agent for various metal ions, including copper, zinc, and iron.

Mechanism of Action

DBM exerts its biological effects through the modulation of various signaling pathways. DBM has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. DBM has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory and immune responses. DBM has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DBM has been shown to possess various biochemical and physiological effects. DBM has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). DBM has also been shown to decrease the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. DBM has also been shown to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

DBM has several advantages for lab experiments. DBM is a stable compound that can be easily synthesized and purified. DBM is also relatively inexpensive compared to other chelating agents. However, DBM has some limitations for lab experiments. DBM has low solubility in water, which can limit its use in aqueous solutions. DBM can also form complexes with other metal ions, which can interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the use of DBM in scientific research. DBM has potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. DBM can also be used as a chelating agent for the detection and removal of heavy metals from the environment. Further studies are needed to elucidate the molecular mechanisms of DBM and to optimize its use in different applications.
Conclusion:
In conclusion, DBM is a synthetic organic compound that has been widely used in scientific research for its various applications in different fields. DBM possesses antioxidant, anticancer, anti-inflammatory, and anti-angiogenic properties. DBM exerts its biological effects through the modulation of various signaling pathways. DBM has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of DBM in scientific research.

properties

IUPAC Name

N-pyridin-2-yl-2,2-bis(trifluoromethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6N2O/c1-2-9(10(12,13)14,11(15,16)17)8(20)19-7-5-3-4-6-18-7/h3-6H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEOKYYTKMCWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=N1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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